Diethyl 4,5-difluorophthalate
Description
Diethyl 4,5-difluorophthalate is a fluorinated aromatic ester derived from 4,5-difluorophthalic acid (CAS 18959-31-4), a compound renowned for its electron-withdrawing fluorine substituents at the 4 and 5 positions of the benzene ring. This structural feature enhances its utility as an intermediate in pharmaceutical, agrochemical, and advanced material synthesis. The diethyl ester form improves solubility in organic solvents, making it preferable for reactions requiring hydrophobic conditions. .
Properties
IUPAC Name |
diethyl 4,5-difluorobenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O4/c1-3-17-11(15)7-5-9(13)10(14)6-8(7)12(16)18-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYZEETWKOCDMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C(=O)OCC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 4,5-difluorophthalate can be synthesized through the esterification of 4,5-difluorophthalic acid with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Diethyl 4,5-difluorophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4,5-difluorophthalic acid.
Reduction: this compound alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 4,5-difluorophthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as a plasticizer and in the production of specialty polymers.
Mechanism of Action
The mechanism of action of diethyl 4,5-difluorophthalate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The ester groups facilitate its incorporation into larger molecular structures, influencing its biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Similarity Scores
| Compound Name | CAS Number | Similarity Score | Key Features |
|---|---|---|---|
| 4,5-Difluorophthalic Anhydride | 495405-09-9 | 0.95 | High reactivity due to anhydride group |
| Phthalic Anhydride | 85-44-9 | 0.91 | Non-fluorinated analogue |
| Diisobutyl Phthalate | 84-69-5 | 0.87 | Branched alkyl ester; lower polarity |
| 4,4’-Isopropylidenediphenol | 80-05-7 | N/A | Bisphenol structure; non-fluorinated |
Notes: Similarity scores (0–1 scale) are derived from structural and functional group alignment . Fluorinated analogues exhibit higher electron-withdrawing effects compared to non-fluorinated counterparts, influencing reactivity in nucleophilic substitutions .
Toxicity and Handling
Fluorinated phthalates generally exhibit lower acute toxicity compared to phosphate esters (e.g., diisopropylfluorophosphate, CAS 55-91-4), which require stringent safety protocols due to neurotoxic effects . However, the presence of fluorine may introduce chronic toxicity concerns, necessitating adherence to moderate chronic toxicity guidelines (e.g., PPE, ventilation) during handling .
Electronic and Physical Properties
Table 2: Electronic Effects of Fluorine Substitution
| Compound | Fluorine Position | Electron-Withdrawing Effect | Hydrolysis Rate (Relative) |
|---|---|---|---|
| Diethyl 4,5-Difluorophthalate | 4,5 | High | Moderate |
| Diethyl Phthalate | None | Low | Fast |
| Diethyl 2,5-Difluorophthalate | 2,5 | Moderate | Slow |
Notes: The 4,5-difluoro configuration maximizes electron withdrawal, stabilizing intermediates in Suzuki-Miyaura couplings or ester hydrolysis reactions compared to non-fluorinated or differently substituted analogues .
Research and Industrial Relevance
This compound’s fluorination pattern aligns with trends in agrochemical and pharmaceutical research, where fluorine enhances bioavailability and metabolic stability. For example, its parent acid is used in synthesizing fluorinated active ingredients with improved resistance to enzymatic degradation . In contrast, non-fluorinated phthalates (e.g., diethyl phthalate) are increasingly restricted due to environmental persistence concerns .
Biological Activity
Diethyl 4,5-difluorophthalate (DFP) is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article delves into the biological activity of DFP, supported by research findings, case studies, and data tables.
- Chemical Formula : C12H12F2O
- Molecular Weight : 258.22 g/mol
- Boiling Point : Not specified
Antimicrobial Activity
Research indicates that DFP exhibits significant antimicrobial properties. A study highlighted the compound's ability to inhibit the growth of various pathogens through mechanisms involving oxidative stress induction.
- Oxidative Stress Induction : DFP increases the production of reactive oxygen species (ROS), particularly superoxide anions and hydrogen peroxide. This accumulation leads to oxidative damage in microbial cells, resulting in cell death .
- Enzyme Inhibition : DFP has been shown to inhibit key antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPX), and glutathione reductase (GSH). The inhibition of these enzymes disrupts the microbial defense against oxidative stress, enhancing the compound's antimicrobial efficacy .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of DFP against several bacterial strains using the disc diffusion method. The results demonstrated a marked decrease in bacterial growth with increasing concentrations of DFP.
| Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|
| 0.5 | 10 |
| 1.0 | 15 |
| 2.0 | 20 |
| 4.0 | 25 |
This table illustrates that higher concentrations of DFP correlate with larger zones of inhibition, indicating stronger antimicrobial activity.
Antioxidant Properties
In addition to its antimicrobial effects, DFP also exhibits antioxidant properties. The compound's ability to scavenge free radicals was assessed using the DPPH assay.
Antioxidant Activity Results
The antioxidant potential was quantified with an IC50 value, which indicates the concentration required to inhibit 50% of free radical activity.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 113.96 ± 0.076 |
| Ascorbic Acid | Reference Standard |
The lower IC50 value for ascorbic acid compared to DFP suggests that while DFP has antioxidant properties, it is less potent than ascorbic acid in scavenging free radicals.
Summary of Findings
This compound demonstrates promising biological activities:
- Antimicrobial Activity : Effective against various pathogens through oxidative stress mechanisms and enzyme inhibition.
- Antioxidant Properties : Exhibits the ability to scavenge free radicals, although less potent than established antioxidants like ascorbic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
